molecular formula C11H24ClNO2 B13769123 2-Amino-5,7,7-trimethyl-octanoic acid CAS No. 5440-38-0

2-Amino-5,7,7-trimethyl-octanoic acid

Cat. No.: B13769123
CAS No.: 5440-38-0
M. Wt: 237.77 g/mol
InChI Key: MBUIKEZYWBLFNH-UHFFFAOYSA-N
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Description

2-Amino-5,7,7-trimethyl-octanoic acid is a heterocyclic organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.3058 . This compound is known for its unique structure, which includes an amino group and a branched alkyl chain. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7,7-trimethyl-octanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of amide coupling reactions, where the amino group is introduced to the alkyl chain . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7,7-trimethyl-octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-Amino-5,7,7-trimethyl-octanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5,7,7-trimethyl-octanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,7,7-trimethyl-octanoic acid is unique due to its specific branched alkyl chain and the position of the amino group.

Properties

CAS No.

5440-38-0

Molecular Formula

C11H24ClNO2

Molecular Weight

237.77 g/mol

IUPAC Name

2-amino-5,7,7-trimethyloctanoic acid;hydrochloride

InChI

InChI=1S/C11H23NO2.ClH/c1-8(7-11(2,3)4)5-6-9(12)10(13)14;/h8-9H,5-7,12H2,1-4H3,(H,13,14);1H

InChI Key

MBUIKEZYWBLFNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)O)N)CC(C)(C)C.Cl

Origin of Product

United States

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